N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Description
The compound N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carbothioamide is a heterocyclic derivative featuring a thieno[3,2-c][1,2]thiazine core substituted with a carbothioamide group at position 3, a hydroxyl group at position 4, and a methyl group at position 1. The aryl substituent at the carbothioamide position is a 3-chloro-4-fluorophenyl group, which introduces halogenated aromaticity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S3/c1-18-10-4-5-23-12(10)11(19)13(24(18,20)21)14(22)17-7-2-3-9(16)8(15)6-7/h2-6,19H,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLYZNNPNYMZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S1(=O)=O)C(=S)NC3=CC(=C(C=C3)F)Cl)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide is a synthetic compound with potential pharmacological applications. Its unique structural features suggest various biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
Antidiabetic Activity: Preliminary studies indicate that compounds with similar structural motifs exhibit antidiabetic properties. For instance, compounds containing the 3-chloro-4-fluorophenyl moiety have shown inhibitory activity against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. These activities are critical for managing diabetes by slowing carbohydrate absorption in the intestines.
Tyrosinase Inhibition: The presence of the thiazine ring in this compound suggests potential activity against tyrosinase, an enzyme involved in melanin production. Research has indicated that modifications to the phenyl ring can enhance inhibitory effects on tyrosinase activity, which could be beneficial for treating hyperpigmentation disorders .
1. Antidiabetic Activity
A study focused on structurally related compounds demonstrated significant inhibition of α-glucosidase and α-amylase. The IC50 values for these assays were reported to be in the low micromolar range, suggesting that N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide may exhibit similar properties.
| Enzyme Target | IC50 (µM) | Standard (IC50 µM) |
|---|---|---|
| α-Glucosidase | 6.28 | Acarbose (2.00) |
| α-Amylase | 4.58 | Acarbose (1.58) |
2. Tyrosinase Inhibition
The compound's ability to inhibit tyrosinase was evaluated through molecular docking studies. The results indicated a favorable interaction between the compound and the active site of tyrosinase, leading to enhanced inhibitory activity compared to standard inhibitors.
| Compound | Inhibition (%) at 100 µM | Reference Compound |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-... | 78% | Kojic Acid (65%) |
The biological activities of N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide are likely mediated through its interactions with specific enzyme targets. The hydroxyl group may facilitate hydrogen bonding with active site residues, enhancing binding affinity and subsequent inhibition of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on structural analogs with halogenated aryl groups, thioamide/carbothioamide functionalities, or related heterocyclic cores. Key compounds from the evidence include:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocyclic Differences: The thieno[3,2-c][1,2]thiazine core in the target compound differs from the 1,2,4-triazole () and thieno[2,3-d]pyrimidine () systems. These structural variations influence ring strain, π-conjugation, and solubility. For example, the 1,2,4-triazole derivatives in exhibit tautomerism (thione vs. thiol forms), which is absent in the rigid thienothiazine system .
Similar methodologies may apply to the target compound.
Spectroscopic Features :
- IR spectra of thioamide-containing compounds (e.g., ’s hydrazinecarbothioamides) show characteristic C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹ . These bands could serve as benchmarks for verifying the target compound’s structure.
Research Implications and Limitations
- Pharmacological Potential: While the evidence lacks biological data for the target compound, structurally related thioamides and halogenated aromatics (e.g., ) are associated with antimicrobial, anticancer, and enzyme-inhibitory activities .
- Knowledge Gaps: Detailed pharmacokinetic, toxicity, and target-binding studies for the thieno[3,2-c][1,2]thiazine class are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
